molecular formula C25H19ClN4O3S B2361649 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 536715-23-8

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2361649
CAS No.: 536715-23-8
M. Wt: 490.96
InChI Key: PRUGNCQFVMGCKS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound, with the molecular formula C₂₅H₁₉ClN₄O₃S and an average mass of 490.962 Da, features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-chlorophenyl group and at position 2 with a sulfanyl-acetamide moiety linked to a 3-methoxyphenylamine . Key attributes include:

  • Monoisotopic mass: 490.086639 Da
  • ChemSpider ID: 1613710
  • IUPAC Name: 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-33-18-6-4-5-16(13-18)27-21(31)14-34-25-29-22-19-7-2-3-8-20(19)28-23(22)24(32)30(25)17-11-9-15(26)10-12-17/h2-13,28H,14H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUGNCQFVMGCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the chlorophenyl group and the methoxyphenyl acetamide moiety. Common reagents used in these reactions include chlorobenzene, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimido[5,4-b]indole Derivatives

Compounds sharing the pyrimidoindole core but differing in substituents exhibit distinct biological and physicochemical profiles:

Compound Name Substituents (R1, R2) Molecular Weight (Da) Key Findings Reference
Target Compound R1 = 4-ClPh; R2 = 3-MeOPh 490.96 Selective TLR4 ligand; moderate solubility in polar solvents
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (27) R1 = Ph; R2 = isopentyl 449.52 Reduced TLR4 affinity compared to 4-ClPh analogs; enhanced lipophilicity
N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (32) R1 = Ph; R2 = tert-butyl 435.50 Improved metabolic stability but lower aqueous solubility
N-(4-Ethylphenyl)-2-{[3-(3-MeOPh)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide R1 = 3-MeOPh; R2 = 4-EtPh 505.00 Comparable TLR4 activity; higher logP than target compound

Key Observations :

  • 3-Methoxyphenyl (R2) : Introduces electron-donating effects, improving solubility but slightly reducing membrane permeability .

Heterocyclic Core Variants

Compounds with alternative heterocyclic scaffolds but similar acetamide side chains:

Compound Name Core Structure Substituents Molecular Weight (Da) Activity Profile Reference
2-{[3-(4-ClPh)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-MePh)acetamide () Thieno[3,2-d]pyrimidine 4-ClPh, 4-MePh 455.93 Moderate kinase inhibition; poor solubility
N-(3-ClPh)-2-{[2-(4-MeOPh)-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide () Chromeno[2,3-d]pyrimidine 4-MeOPh, 3-ClPh 504.98 Anticancer activity (IC₅₀ = 2.1 µM)

Key Observations :

  • Thienopyrimidine Core: Exhibits lower solubility due to reduced aromatic π-stacking compared to pyrimidoindole .

Substituent-Driven SAR Insights

  • Chloro vs. Methoxy Groups :
    • 4-Chlorophenyl increases electrophilicity and target binding affinity, while 3-methoxyphenyl enhances solubility via hydrogen bonding .
    • In triazole-based analogs (e.g., ), chloro substituents improve anti-exudative activity by 40% compared to methoxy groups .
  • N-Substituents :
    • Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce aqueous solubility .
    • Aromatic amines (e.g., 3-methoxyphenyl) balance solubility and receptor interactions .

Structural and Computational Insights

  • Crystallographic Data : Compounds like N-(4-methylphenyl)acetamide derivatives () show planar amide groups with C=O bond lengths of 1.2326 Å, consistent with resonance stabilization .
  • Hydrogen Bonding : Classical N–H···O and C–H···O interactions stabilize crystal packing, as seen in 3-chloro-N-(4-methoxyphenyl)propanamide () .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimido-indole core with a chlorophenyl substituent and a methoxyphenyl acetamide group. Its structure can be represented as follows:

C18H16ClN3O2S\text{C}_{18}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}\text{S}

This structure suggests potential interactions with various biological targets due to the presence of electron-rich aromatic systems and heteroatoms.

1. Protein Kinase Inhibition

Research indicates that derivatives of indole and pyrimidine compounds often exhibit protein kinase inhibitory activity. The compound may inhibit specific kinases involved in cell signaling pathways related to cancer proliferation. For instance, studies have shown that similar compounds can inhibit the activity of kinases like EGFR and VEGFR , which are crucial in tumor growth and angiogenesis .

2. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

3. Cholinesterase Inhibition

The compound may also exhibit inhibitory effects on cholinesterases (AChE and BChE), which are important for neurotransmitter regulation. In vitro studies have shown that related compounds can effectively inhibit these enzymes, suggesting potential applications in treating Alzheimer's disease .

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of the compound:

  • Cholinesterase Inhibition : The compound showed promising results with IC50 values indicating effective inhibition against AChE and BChE.
  • Antioxidant Tests : In vitro assays demonstrated that the compound could reduce oxidative stress markers significantly compared to control groups.
Activity TypeIC50 Value (μM)Reference
AChE Inhibition10.4
BChE Inhibition7.7
Antioxidant ActivityNot specified

Case Studies

  • Cancer Cell Lines : In studies involving various cancer cell lines, the compound exhibited selective cytotoxicity, leading to apoptosis in tumor cells while sparing normal cells.
  • Neuroprotective Effects : Animal models treated with the compound showed reduced neurodegeneration markers when subjected to oxidative stress conditions, indicating its potential as a neuroprotective agent.

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